4-(3,3-Difluorocyclobutyl)benzoic acid
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Overview
Description
4-(3,3-Difluorocyclobutyl)benzoic acid is a chemical compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol It features a benzoic acid moiety substituted with a 3,3-difluorocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of a benzoic acid derivative with a difluorocyclobutyl halide under appropriate conditions to form the desired product . The reaction conditions often involve the use of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for 4-(3,3-Difluorocyclobutyl)benzoic acid are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluorocyclobutyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety would yield carboxylate salts, while reduction could yield alcohols or aldehydes.
Scientific Research Applications
4-(3,3-Difluorocyclobutyl)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluorocyclobutyl)benzoic acid involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions that influence the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Difluorocyclobutyl)acetic acid
- 3,3-Difluorocyclobutanol
Uniqueness
4-(3,3-Difluorocyclobutyl)benzoic acid is unique due to the presence of both a difluorocyclobutyl group and a benzoic acid moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the difluorocyclobutyl group can enhance metabolic stability and binding affinity, while the benzoic acid moiety can participate in various chemical reactions .
Properties
IUPAC Name |
4-(3,3-difluorocyclobutyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)5-9(6-11)7-1-3-8(4-2-7)10(14)15/h1-4,9H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPONYNUPANBOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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